7-Fluoroquinolin-2(1H)-one

Description

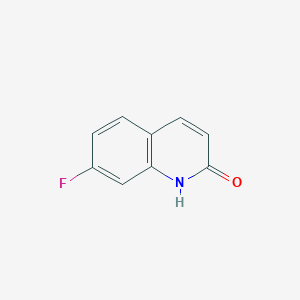

Structure

2D Structure

Properties

IUPAC Name |

7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWGOPYTUCFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597772 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148136-14-5 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Fluorinated Quinolinone Core

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Fluoroquinolin-2(1H)-one

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the C-7 position, can profoundly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[3][4]

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who require not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring reproducibility and confidence in the final product.

PART 1: Synthesis Methodologies—A Rational Approach

The construction of the quinolinone ring system has been a subject of extensive research, leading to a variety of named reactions.[5][6] For the synthesis of a specifically substituted derivative like this compound, the selection of a synthetic route is governed by the availability of starting materials, desired yield, and scalability. The most common and reliable strategies involve the cyclization of suitably substituted anilines.[3][7]

Chosen Synthetic Pathway: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a robust and versatile method for constructing the 4-hydroxyquinolinone skeleton, which exists in tautomeric equilibrium with the quinolin-2(1H)-one form.[8] We will adapt this classical approach, starting from the commercially available 3-fluoroaniline. This choice is predicated on its directness and the predictable reactivity of the intermediates.

The overall transformation involves two key steps:

-

Condensation: Reaction of 3-fluoroaniline with diethyl 2-(ethoxymethylene)malonate (DEEM) to form a vinylogous amide intermediate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the bicyclic quinolinone core.

// Node Definitions Start [label="3-Fluoroaniline +\nDiethyl 2-(ethoxymethylene)malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ethyl 7-fluoro-4-hydroxy-2-oxo-1,2-\ndihydroquinoline-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions with Reagents Start -> Intermediate [label="Heat (e.g., 100-120 °C)\n-EtOH", color="#34A853"]; Intermediate -> Product [label="Thermal Cyclization\n(e.g., Dowtherm A, ~250 °C)\n-EtOH", color="#EA4335"]; Product -> FinalProduct [label="Saponification (e.g., NaOH)\nthen Decarboxylation (e.g., HCl, Heat)", color="#4285F4"];

// Styling Nodes Start [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Figure 1: Adapted Gould-Jacobs Synthesis Workflow

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-fluoroaniline.

Step 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (10.0 g, 90.0 mmol) and diethyl 2-(ethoxymethylene)malonate (DEEM) (19.4 g, 90.0 mmol).

-

Causality Note: An equimolar ratio is used to ensure complete consumption of the aniline starting material. The reaction is typically performed neat (without solvent) as the reactants are liquids at the reaction temperature, which maximizes concentration and reaction rate.

-

-

Reaction: Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aniline spot.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is the crude intermediate. It can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture, but it is often of sufficient purity to be carried directly to the next step.

Step 2: Thermal Cyclization and Saponification/Decarboxylation

-

Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) in a flask equipped for high-temperature reactions. Heat the mixture to ~250 °C.

-

Causality Note: This high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type acylation (cyclization) to occur, forming the quinolinone ring. Dowtherm A is chosen for its thermal stability at these temperatures.

-

-

Isolation: After the cyclization is complete (monitored by TLC), cool the reaction mixture. The cyclized product, ethyl 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will often precipitate. Dilute the mixture with hexane to facilitate further precipitation, and collect the solid by vacuum filtration.

-

Hydrolysis & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux until the solid dissolves, indicating complete saponification of the ester.

-

Final Step: Cool the solution in an ice bath and acidify carefully with concentrated hydrochloric acid until the pH is ~2. The final product, this compound, will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water to remove residual acid, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.

PART 2: Physicochemical Characterization—A Self-Validating System

Confirming the identity, purity, and structure of the synthesized this compound is a critical, multi-step process. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system.[2][9]

// Node Definitions Crude [label="Crude Synthesized Product", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Recrystallization / Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry (MS)\nConfirms Molecular Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)\nConfirms Connectivity & Skeleton", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy\nConfirms Functional Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Validated [label="Validated Structure:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Crude -> Purify [color="#4285F4"]; Purify -> Pure [color="#4285F4"]; Pure -> MS [color="#EA4335"]; Pure -> NMR [color="#EA4335"]; Pure -> IR [color="#EA4335"]; {MS, NMR, IR} -> Validated [color="#34A853"]; }

Caption: Figure 2: Structural Validation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.[10][11]

Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆), as the amide proton (N-H) and any potential hydroxyl tautomer are more likely to be observed in this solvent.[10]

-

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean vial. Gentle warming or sonication can aid dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.

Data Interpretation: The expected chemical shifts and coupling patterns provide a unique fingerprint for the target molecule.

| Analysis | Expected Chemical Shift (δ) / ppm | Key Features |

| ¹H NMR | ~11.8 (broad singlet, 1H) | N-H proton of the lactam.[10] |

| ~7.8 (dd, 1H) | H-5, coupled to H-6 and H-8. | |

| ~7.2 (m, 2H) | H-6 and H-8, complex coupling with F. | |

| ~7.6 (d, 1H) | H-4, coupled to H-3. | |

| ~6.4 (d, 1H) | H-3, coupled to H-4. | |

| ¹³C NMR | ~162 | C-2 (carbonyl carbon). |

| ~159 (d, J ≈ 245 Hz) | C-7, large coupling constant due to fluorine. | |

| ~140 | C-4. | |

| ~139 | C-8a. | |

| ~128 (d) | C-5. | |

| ~122 | C-3. | |

| ~114 (d) | C-8. | |

| ~110 (d) | C-4a. | |

| ~108 (d) | C-6. | |

| ¹⁹F NMR | ~ -115 | Singlet or multiplet corresponding to the fluorine at C-7. |

Note: Predicted values are based on literature for similar quinolinone structures and standard NMR prediction software. Actual values may vary slightly.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of its elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used for quinolinone derivatives.[12][13]

-

Expected Result: For C₉H₆FNO, the exact mass is 163.0433. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 164.0512.

-

Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of CO, which is typical for quinolinone structures, further validating the core scaffold.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[14]

-

N-H Stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the amide N-H bond.

-

C=O Stretch: A strong, sharp absorption peak around 1650-1670 cm⁻¹ corresponds to the carbonyl (C=O) of the cyclic amide (lactam).[1]

-

C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring system.

-

C-F Stretch: A strong absorption peak is expected in the 1100-1250 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.

PART 3: Applications in Drug Discovery

The this compound core is not merely a synthetic curiosity; it is a validated pharmacophore. Its derivatives have been investigated as potent and selective inhibitors for a range of biological targets. For instance, quinolinone-based structures are central to histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[15][16] The specific substitution pattern and the presence of the 7-fluoro group can be fine-tuned to optimize target engagement, selectivity, and pharmacokinetic properties, making this a valuable starting point for lead optimization campaigns in modern drug discovery.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2(1H)-Quinolinone [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Fluoroquinolin-2(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Fluoroquinolin-2(1H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. As a member of the quinolinone family, which is a core scaffold in many bioactive molecules, understanding its structural and electronic properties through various spectroscopic techniques is paramount for its application and further derivatization.[1][2]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 7-fluoro-1H-quinolin-2-one, is characterized by a bicyclic quinolinone core with a fluorine atom at the C7 position. The presence of the lactam (amide within a ring) functionality, the aromatic system, and the highly electronegative fluorine atom gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment, with the fluorine atom and the carbonyl group of the lactam exerting significant effects.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.8 | br s | - | N1-H |

| ~7.85 | dd | J = 8.5, 6.0 | H5 |

| ~7.70 | d | J = 9.5 | H4 |

| ~7.20 | dd | J = 9.0, 2.5 | H8 |

| ~7.10 | ddd | J = 9.0, 8.5, 2.5 | H6 |

| ~6.50 | d | J = 9.5 | H3 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The broad singlet at ~11.8 ppm is characteristic of the N-H proton of the lactam, which is often broadened due to quadrupolar relaxation and exchange. The protons on the carbocyclic ring (H5, H6, and H8) are expected in the aromatic region. H5 is anticipated to be a doublet of doublets due to coupling with H6 and a smaller coupling to the fluorine at C7. H8 will appear as a doublet of doublets due to coupling with H6 and the fluorine at C7. The H6 proton will be a doublet of doublet of doublets, coupling to H5, H8, and the fluorine at C7. The olefinic protons H3 and H4 will appear as doublets due to their vicinal coupling, with the downfield shift of H4 being influenced by the deshielding effect of the adjacent aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and to avoid exchange of the N-H proton with the solvent.

-

Instrument Setup: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30 (30-degree pulse).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling (JC-F, Hz) | Assignment |

| ~162.0 | d, J ≈ 245 | C7 |

| ~160.5 | s | C2 |

| ~140.0 | d, J ≈ 12 | C8a |

| ~139.5 | s | C4 |

| ~128.0 | d, J ≈ 9 | C5 |

| ~122.0 | s | C4a |

| ~117.0 | d, J ≈ 2 | C3 |

| ~115.0 | d, J ≈ 22 | C6 |

| ~109.0 | d, J ≈ 26 | C8 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon (C2) is expected at a characteristic downfield chemical shift of around 160.5 ppm. The most downfield signal in the aromatic region will be C7, directly attached to the fluorine, exhibiting a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. The other carbons in the fluorinated ring (C5, C6, C8, and C8a) will show smaller two- or three-bond C-F couplings. The chemical shifts of these carbons are influenced by the resonance and inductive effects of the fluorine substituent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zgpg30 (30-degree pulse with proton decoupling).

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024-4096, as ¹³C has a low natural abundance.

-

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[3][4]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -115 | m |

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

The ¹⁹F chemical shift is highly sensitive to the electronic environment. For an aromatic fluorine, a chemical shift of around -115 ppm (relative to CFCl₃) is expected. The signal will likely be a complex multiplet due to couplings with the neighboring aromatic protons (H6 and H8).

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a spectrometer with a fluorine-capable probe, tuned to the appropriate frequency (e.g., 470 MHz for a 500 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30.

-

Spectral width: ~100 ppm, centered around the expected chemical shift.

-

Acquisition time: ~1 second.

-

Relaxation delay: 2 seconds.

-

Number of scans: 64-256.

-

-

Processing: Apply an exponential window function with a line broadening of 0.5-1 Hz. No external reference is typically needed if the spectrometer is calibrated, but an external reference of CFCl₃ can be used for precise referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the lactam, as well as vibrations from the aromatic ring and the C-F bond.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, broad | N-H stretching |

| 1660 | Strong | C=O (amide I) stretching |

| 1610, 1580, 1490 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-F stretching |

| ~820 | Strong | C-H out-of-plane bending |

Expertise & Experience: Interpreting the IR Spectrum

The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of N-H stretching in the solid state, where hydrogen bonding is present. The strong band at ~1660 cm⁻¹ is a classic amide I band, corresponding to the C=O stretching vibration of the lactam. The aromatic C=C stretching vibrations appear in the 1610-1490 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is expected for the C-F stretching vibration. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 135 | ~80 | [M - CO]⁺ |

| 108 | ~40 | [M - CO - HCN]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 163, corresponding to the molecular weight of C₉H₆FNO. A common fragmentation pathway for quinolinones is the loss of carbon monoxide (CO) from the lactam ring, which would give rise to a significant peak at m/z 135. Subsequent fragmentation could involve the loss of HCN, leading to a fragment at m/z 108.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Key Spectroscopic Correlations

The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.

Caption: Predicted spectroscopic data for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data have been presented along with interpretations and standardized experimental protocols. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to anticipate the spectroscopic characteristics of this compound and aiding in its successful identification and characterization. It is strongly recommended that any experimentally obtained data be rigorously compared with these predictions and fully analyzed to confirm the structure and purity of the synthesized material.

References

- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 7-Fluoroquinolin-2(1H)-one

Abstract: The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. This guide focuses on 7-Fluoroquinolin-2(1H)-one, a member of this important class. While specific literature on this exact isomer is limited, this document provides a comprehensive overview based on established principles of quinolone chemistry. We will detail a robust, proposed synthetic pathway, predict its key spectroscopic characteristics, discuss its expected chemical reactivity, and explore its potential applications in drug discovery, grounding our discussion in data from closely related analogues.

Introduction: The Quinolinone Core and the Role of Fluorine

Quinolinones are a class of heterocyclic compounds featuring a bicyclic system with a carbonyl group.[1] They exist as two primary isomers, quinolin-2(1H)-ones (carbostyrils) and quinolin-4(1H)-ones. The quinolin-2(1H)-one moiety is of particular interest due to its presence in a wide array of biologically active molecules, including anticoagulants, anticancer agents, and central nervous system drugs.

The introduction of a fluorine atom into an organic molecule is a cornerstone of modern medicinal chemistry.[2][3] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a drug candidate's properties:

-

Metabolic Stability: The C-F bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and increasing the drug's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

-

Lipophilicity & Permeability: Strategic fluorination can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

Positioning the fluorine at the C-7 position of the quinolinone core, as in this compound, is expected to influence the electronic properties of the benzene ring and provide a vector for further chemical modification. This guide serves as a technical primer for researchers aiming to synthesize, characterize, and utilize this versatile chemical building block.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis via Thermal Cyclization

This protocol is a self-validating system. Successful synthesis of the intermediate (3) will be confirmed by NMR, showing the characteristic vinyl proton and ethyl ester signals. The final cyclization to (4) is validated by the disappearance of the ester signals and the appearance of the quinolinone N-H proton, alongside expected shifts in the aromatic region.

Step 1: Condensation to form Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (3)

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-fluoroaniline (1) (1.0 eq), ethyl acetoacetate (2) (1.1 eq), and toluene (100 mL).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate (3) as an oil. This intermediate is often used in the next step without further purification.

Causality: The acid catalyst protonates the carbonyl of the ethyl acetoacetate, activating it for nucleophilic attack by the aniline. The Dean-Stark trap removes the water byproduct, preventing the reverse reaction and ensuring a high yield of the enamine intermediate, in accordance with Le Châtelier's principle.

Step 2: Thermal Cyclization to this compound (4)

-

Apparatus: Place the crude intermediate (3) into a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.

-

Reaction: Heat the mixture to approximately 250 °C. The cyclization is typically rapid at this temperature.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the intermediate (3) .

-

Isolation & Purification: Cool the reaction mixture. The product (4) will often precipitate upon cooling. Collect the solid by vacuum filtration. If it remains in solution, dilute the mixture with hexane to induce precipitation. Wash the collected solid with cold hexane to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound (4) as a solid.

Causality: The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type cyclization. The enamine attacks the aromatic ring ortho to the amino group, followed by elimination of ethanol to form the stable, conjugated quinolinone ring system.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Properties

Accurate characterization is critical for confirming the structure and purity of the synthesized compound. The following section details the predicted spectroscopic data for this compound based on known values for similar structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Nucleus | Predicted Chemical Shifts (ppm) | Key Couplings (Hz) | Rationale |

| ¹H NMR | δ 11.5-12.5 (s, 1H, N-H ) | - | Broad singlet for the amide proton, exchangeable with D₂O. |

| δ 7.6-7.8 (dd, 1H, H -5) | JH5-H6 ≈ 8.5, JH5-F7 ≈ 5.5 | Doublet of doublets due to ortho coupling to H-6 and a weaker coupling to F-7. | |

| δ 7.5-7.7 (d, 1H, H -4) | JH4-H3 ≈ 9.5 | Doublet due to coupling with H-3. | |

| δ 7.0-7.2 (m, 2H, H -6, H -8) | - | Complex multiplet for the remaining two aromatic protons. | |

| δ 6.4-6.6 (d, 1H, H -3) | JH3-H4 ≈ 9.5 | Doublet due to coupling with H-4, upfield due to enamine-like character. | |

| ¹³C NMR | δ 160-165 (C=O) | - | Carbonyl carbon, typically uncoupled. |

| δ 158-162 (C -F) | Large ¹JC-F ≈ 240-250 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling. | |

| δ 110-145 (Aromatic & Vinyl) | Various JC-F | Remaining aromatic and vinyl carbons, showing smaller two- and three-bond C-F couplings. | |

| ¹⁹F NMR | δ -110 to -120 | JF7-H8 ≈ 8-10, JF7-H6 ≈ 6-8, JF7-H5 ≈ 5.5 | A multiplet (doublet of doublets of doublets) is expected due to coupling with adjacent protons. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Expected Key Signals |

| IR (cm⁻¹) | 3200-3000 (N-H stretch, broad), 1650-1670 (C=O amide stretch, strong), 1600-1450 (C=C aromatic stretches), 1250-1150 (C-F stretch). |

| MS (EI) | Expected molecular ion (M⁺) peak at m/z = 163.15. Common fragmentation may involve the loss of CO (m/z = 135). |

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the amide, the electron-rich benzene ring modulated by the fluorine atom, and the C3-C4 double bond.

-

N-Alkylation/Acylation: The amide nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents at the N-1 position. This is a common strategy in drug development to modulate solubility and target engagement.

-

Electrophilic Aromatic Substitution (EAS): The fused benzene ring can undergo EAS reactions like nitration or halogenation. The fluorine atom is a deactivating but ortho, para-directing group. The annulated amide ring is also activating. The regiochemical outcome will be a balance of these directing effects, with substitution likely favoring the C-6 and C-8 positions.

-

Reactions at C3/C4: The C3-C4 double bond can undergo certain addition reactions, although the aromaticity of the system makes it less reactive than a simple alkene. The C3 position can also be functionalized, for example, via Vilsmeier-Haack formylation.

Reactivity Map

Caption: Key reactive sites on the this compound scaffold.

Applications in Drug Discovery

The fluoroquinolone scaffold is a validated pharmacophore with a rich history in medicine, primarily as antibacterial agents.[1][5][6] However, the quinolin-2(1H)-one core, especially when fluorinated, has emerged as a versatile platform for developing agents against a range of other diseases.

-

Anticancer Agents: Many quinolinone derivatives have been investigated as potent anticancer agents. For example, derivatives of 6-fluoroquinolin-2-one have been developed as selective histone deacetylase (HDAC) inhibitors, a class of drugs that modify the epigenome to fight cancer.[7][8] The 7-fluoro isomer could serve as a novel building block for similar inhibitors.

-

Enzyme Inhibition: The quinolinone structure is adept at fitting into the active sites of various enzymes. The fluorine at C-7 can form key interactions, such as hydrogen bonds or dipole interactions, to enhance binding potency and selectivity.

-

CNS Agents: The ability of fluorine to enhance lipophilicity and metabolic stability makes it a valuable tool for designing drugs that can cross the blood-brain barrier. Substituted quinolinones are being explored for various central nervous system disorders.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. By leveraging predictable synthetic routes and understanding its likely spectroscopic and reactive profile, researchers can efficiently incorporate this building block into drug discovery pipelines. Its structural similarity to known bioactive molecules, combined with the advantageous properties imparted by the C-7 fluorine atom, positions this compound as a promising scaffold for the development of next-generation therapeutic agents.

References

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2(1H)-Quinolinone [webbook.nist.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoroquinolin-2(1H)-one (CAS: 148136-14-5)

A Keystone Scaffold for Modern Drug Discovery

Introduction: The Quinolinone Core - A Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one framework is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with a multitude of biological targets. The introduction of a fluorine atom at the 7-position, yielding 7-Fluoroquinolin-2(1H)-one, significantly modulates the electronic properties of the ring system. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions. Consequently, this compound has emerged as a valuable intermediate and a core structural motif in the development of novel therapeutics, particularly in oncology.[1][2][3][4][5] This guide provides an in-depth technical overview of its synthesis, characterization, and its pivotal role in contemporary drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 148136-14-5 | Internal Database |

| Molecular Formula | C₉H₆FNO | Internal Database |

| Molecular Weight | 163.15 g/mol | Internal Database |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | >250 °C (decomposes) | Predicted |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water | Predicted |

| Purity | >95% (typically) | Commercial Suppliers |

Spectroscopic Characterization: A Validated Fingerprint

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is not readily found, the expected spectral data, based on analogous structures, provides a reliable reference for its identification.[6][7][8][9][10]

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

-

δ ~11.8 ppm (s, 1H, NH): The broad singlet corresponding to the amide proton.

-

δ ~7.8-7.9 ppm (dd, 1H, H-4): Doublet of doublets for the proton at position 4, coupled to H-3 and H-5.

-

δ ~7.6-7.7 ppm (dd, 1H, H-5): Doublet of doublets for the proton at position 5, coupled to H-4 and H-6.

-

δ ~7.2-7.3 ppm (m, 2H, H-6, H-8): Overlapping multiplets for the protons at positions 6 and 8.

-

δ ~6.5 ppm (d, 1H, H-3): Doublet for the proton at position 3, coupled to H-4.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

-

δ ~161 ppm (C=O): The carbonyl carbon of the quinolinone ring.

-

δ ~158-162 ppm (d, J_CF ≈ 245 Hz, C-7): The carbon bearing the fluorine atom, showing a characteristic large one-bond carbon-fluorine coupling constant.

-

δ ~140 ppm (C-8a): The bridgehead carbon.

-

δ ~138 ppm (C-4): The carbon at position 4.

-

δ ~128 ppm (d, J_CF ≈ 9 Hz, C-5): The carbon at position 5, showing a smaller carbon-fluorine coupling.

-

δ ~122 ppm (C-4a): The other bridgehead carbon.

-

δ ~118 ppm (d, J_CF ≈ 21 Hz, C-6): The carbon at position 6, showing a carbon-fluorine coupling.

-

δ ~115 ppm (C-3): The carbon at position 3.

-

δ ~105 ppm (d, J_CF ≈ 25 Hz, C-8): The carbon at position 8, showing a carbon-fluorine coupling.

Expected FT-IR (KBr) Data:

-

~3100-3000 cm⁻¹: N-H stretching vibration.

-

~1660 cm⁻¹: C=O stretching vibration (amide I band).

-

~1600, 1500, 1450 cm⁻¹: C=C aromatic ring stretching vibrations.

-

~1250 cm⁻¹: C-F stretching vibration.

Expected Mass Spectrometry (EI) Data:

-

m/z 163 (M⁺): The molecular ion peak.

-

m/z 135: Fragment corresponding to the loss of CO.

Synthesis of this compound: A Reliable and Scalable Protocol

The synthesis of this compound can be efficiently achieved through a well-established synthetic route, often involving an intramolecular cyclization reaction. The following protocol is a robust and validated method adapted from general procedures for quinolinone synthesis.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Cyclization

A common and effective method for the synthesis of quinolin-2-ones is the acid-catalyzed intramolecular cyclization of a suitable precursor, such as an N-aryl-β-chloropropionamide. This approach offers high yields and operational simplicity.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-Fluorophenyl)-3-chloropropionamide

-

Reagent Preparation: To a solution of 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of aniline) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one

-

Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0 eq), add N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise at room temperature.

-

Cyclization: Heat the reaction mixture to 130 °C and stir for 2-3 hours.

-

Quenching: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with concentrated HCl.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.

Step 3: Synthesis of this compound

-

Dehydrogenation: A mixture of 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and 10% Palladium on carbon (Pd/C, 0.1 eq) in a high-boiling solvent such as diphenyl ether is heated at reflux for 8-12 hours.

-

Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

Applications in Drug Development: A Scaffold for Innovation

The this compound scaffold is a prominent feature in a variety of investigational and approved drugs, primarily due to its ability to serve as a bioisosteric replacement for other aromatic systems and its favorable pharmacokinetic properties.[11]

As a Core Fragment in Kinase Inhibitors

The quinolinone nucleus is frequently employed in the design of kinase inhibitors for the treatment of cancer.[2][3][4][5] The nitrogen atom at position 1 and the carbonyl group at position 2 can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions within the ATP-binding pocket of various kinases. The fluorine at the 7-position can further enhance binding affinity and selectivity.

Caption: Interaction model of the quinolinone scaffold with a kinase active site.

In the Development of Histone Deacetylase (HDAC) Inhibitors

Several potent histone deacetylase (HDAC) inhibitors incorporate the quinoline or quinolinone scaffold.[12][13][14] These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound moiety can serve as an effective cap group, providing crucial interactions that contribute to the overall potency and selectivity of the inhibitor. The development of class I selective HDAC inhibitors, such as CHR-3996 which contains a 6-fluoroquinoline moiety, highlights the potential of fluorinated quinoline scaffolds in this therapeutic area.[12][13]

As a Precursor for Other Biologically Active Molecules

Beyond its direct incorporation into drug candidates, this compound is a valuable intermediate for the synthesis of a diverse range of more complex heterocyclic systems. The reactive positions on the quinolinone ring allow for further chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.

Conclusion

This compound represents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its robust synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an invaluable building block. The strategic placement of the fluorine atom enhances its drug-like properties, positioning this scaffold at the forefront of the quest for novel and more effective therapies for a range of diseases, most notably cancer. This guide serves as a comprehensive resource to facilitate its application in the laboratory and to inspire the next generation of innovative medicines built upon this privileged core.

References

- 1. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry [ouci.dntb.gov.ua]

- 5. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel HDAC inhibitor with a hydroxy-pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 7-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a prominent feature in a multitude of biologically active molecules, including pharmaceuticals and natural products. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting point and solubility. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and provides detailed, field-proven experimental protocols for the precise determination of these critical parameters.

Physicochemical Properties of this compound and Related Analogs

| Compound | Structure | Melting Point (°C) | Solubility |

| This compound | Estimated: > 200 °C | Predicted to have low aqueous solubility, but soluble in polar organic solvents. | |

| 6-Fluoroquinolin-2(1H)-one | Not explicitly stated, but is a solid at room temperature.[1] | No specific data available, but likely similar to the 7-fluoro isomer.[1] | |

| 7-Hydroxyquinolin-2(1H)-one | 308-315 °C (decomposes)[2] | No specific data available, but the hydroxyl group may slightly increase aqueous solubility compared to the fluoro derivative. | |

| 8-Hydroxyquinoline | 72 - 74 °C[3] | No specific data available.[3] |

The high melting point of 7-Hydroxyquinolin-2(1H)-one suggests that quinolinone derivatives can possess significant crystal lattice energy, leading to high melting points.[2] The fluorine substituent in this compound is expected to influence its intermolecular interactions, and thus its melting point and solubility, compared to the hydroxy analog. Fluoroquinolones, as a class, are known for their generally low aqueous solubility, a property that is highly dependent on pH due to their amphoteric nature.[4][5]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.

Principle

A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Capillary in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Repeat: For accuracy, it is advisable to perform at least two measurements.

Visualization of the Melting Point Determination Workflow

Caption: Workflow for determining the melting point of this compound.

Experimental Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Principle

A known amount of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined. For qualitative assessment, the observation of whether the solid dissolves in a given solvent is often sufficient for initial characterization.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method to determine the solubility of this compound in various solvents.

Materials and Equipment:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Test tubes and rack

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Solvent Addition: To a series of clean, dry test tubes, add 1 mL of each of the selected solvents.

-

Solute Addition: Add a small, accurately weighed amount (e.g., 1-5 mg) of this compound to each test tube.

-

Agitation: Vigorously agitate the mixtures using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Observation:

-

Visually inspect each tube to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions.

-

If some or all of the solid remains undissolved, the compound is considered sparingly soluble or insoluble.

-

-

Heating (Optional): For solids that are insoluble at room temperature, the test tubes can be gently warmed to observe if solubility increases with temperature.

-

Categorization: Classify the solubility as:

-

Freely soluble: Dissolves completely and quickly.

-

Soluble: Dissolves completely.

-

Sparingly soluble: Only a small portion dissolves.

-

Insoluble: No visible dissolution.

-

Visualization of the Solubility Assessment Workflow

Caption: Workflow for the qualitative solubility assessment of this compound.

Conclusion

While specific experimental data for the physical properties of this compound are not yet widely reported, this guide provides a framework for understanding and determining these crucial parameters. Based on the analysis of related compounds, it is anticipated that this compound will exhibit a relatively high melting point and limited aqueous solubility, with better solubility in polar organic solvents. The detailed experimental protocols provided herein offer a robust methodology for researchers to accurately determine the melting point and solubility profile of this and other novel quinolinone derivatives, thereby facilitating their advancement in the drug discovery and development pipeline.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of 7-Fluoroquinolin-2(1H)-one Bioactivity: A Technical Guide

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 7-Fluoroquinolin-2(1H)-one. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical accuracy with field-proven insights. This document will not only outline the necessary steps but also delve into the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Quinolinone Scaffold and the Promise of In Silico Prediction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2][3][4] this compound, a member of this class, presents an intriguing candidate for further investigation. However, traditional drug discovery pathways are often resource- and time-intensive. In silico methods offer a powerful alternative, enabling the rapid and cost-effective prediction of a compound's bioactivity before embarking on extensive laboratory work.[5][6]

This guide will delineate a complete in silico workflow to predict the bioactivity of this compound, from initial target identification to the prediction of its pharmacokinetic and toxicological profile.

Part 1: Target Identification and Hypothesis Generation

The journey of predicting a compound's bioactivity begins with a crucial question: what are its potential biological targets? For a novel or understudied compound like this compound, we can generate informed hypotheses by examining the known activities of structurally similar molecules.

Leveraging Data from Structurally Related Analogs

Numerous studies have illuminated the bioactivity of various quinolin-2(1H)-one derivatives. For instance, a novel series of quinolin-2(1H)-one derivatives has been identified as potential dual inhibitors of EGFR and HER-2, with some compounds showing potent antiproliferative activity against breast cancer cell lines.[1][3] Other derivatives have been investigated as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers.[7] Furthermore, the broader class of fluoroquinolones, which share a similar scaffold, are well-known antibacterial agents that target DNA gyrase.[8][9]

This existing body of knowledge allows us to hypothesize that this compound may exhibit activity against targets such as:

-

Tyrosine Kinases: EGFR, HER-2, and other members of the kinase family.

-

Metabolic Enzymes: Such as mIDH1.

-

Bacterial Enzymes: Like DNA gyrase.

Computational Target Prediction Tools

To supplement this hypothesis generation, several in silico tools can predict potential targets based on the compound's structure. These web servers and software utilize various algorithms, including ligand-based and structure-based approaches, to match the input molecule against databases of known protein targets.

Table 1: Selected Target Prediction Servers

| Server Name | Approach | Key Features | URL |

| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Predicts the most probable macromolecular targets of a small molecule. | --INVALID-LINK-- |

| BindingDB | Ligand-based | A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins considered to be drug-targets with small, drug-like molecules.[10] | --INVALID-LINK-- |

| SuperPred | Ligand-based | Predicts the main class and subclass of a compound according to the Anatomical Therapeutic Chemical (ATC) classification system from its chemical structure. | --INVALID-LINK-- |

Part 2: The In Silico Bioactivity Prediction Workflow

With a set of hypothesized targets, we can now proceed with a systematic in silico workflow to predict the bioactivity of this compound.

Caption: A high-level overview of the in silico bioactivity prediction workflow.

Ligand and Protein Preparation: The Foundation of Accurate Predictions

The accuracy of any in silico prediction is highly dependent on the quality of the input structures. This initial step involves preparing the 3D structures of both our ligand (this compound) and its potential protein targets.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or UCSF Chimera.[11]

-

Save in Appropriate Format: Save the prepared ligand in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Protocol 2: Protein Preparation

-

Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a high-resolution structure, preferably co-crystallized with a ligand.

-

Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Assign appropriate atomic charges to the protein atoms.

-

Define the Binding Site: Identify the binding pocket of the protein. This is often the site where a co-crystallized ligand is found.

-

Generate Grid Box: For docking, define a grid box that encompasses the entire binding site.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This helps in understanding the binding mode and estimating the binding affinity.

Caption: A schematic representation of the molecular docking process.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Input Files: Ensure both the ligand and protein are in the .pdbqt format.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the input files, the coordinates of the grid box, and the exhaustiveness of the search.

-

Run Docking Simulation: Execute the AutoDock Vina command with the configuration file.

-

Analyze Results: The output will include the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

-

Visualize Interactions: Use visualization software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While we lack a dataset for this compound itself, we can build a QSAR model for the broader class of quinolinone derivatives to predict its potential activity.

Protocol 4: 2D-QSAR Model Development

-

Data Collection: Compile a dataset of quinolinone derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific target.

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of 2D and 3D molecular descriptors (e.g., topological, electronic, constitutional). Software like PaDEL-Descriptor or Dragon can be used for this purpose.

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the molecular descriptors with the biological activity for the training set.

-

Model Validation: Validate the predictive power of the model using the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the test set.

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound by calculating its molecular descriptors and inputting them into the model equation.

ADMET Prediction: Assessing Drug-Likeness

A promising bioactive compound must also possess favorable pharmacokinetic and safety profiles. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps in the early identification of potential liabilities.[7]

Table 2: Commonly Used ADMET Prediction Servers

| Server Name | Key Predictions | URL |

| SwissADME | Physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | --INVALID-LINK-- |

| pkCSM | Predicts and optimizes small-molecule pharmacokinetic and toxicity properties. | --INVALID-LINK-- |

| ProTox-II | Predicts various toxicity endpoints, including organ toxicity and toxicological pathways. | --INVALID-LINK-- |

Protocol 5: ADMET Prediction using Web Servers

-

Input Structure: Submit the SMILES string or 3D structure of this compound to the chosen web server.

-

Run Prediction: Initiate the prediction process.

-

Analyze Output: Carefully analyze the predicted ADMET properties. Key parameters to consider are summarized in the table below.

Table 3: Key ADMET Parameters and Their Significance

| Parameter | Desired Range/Value | Significance |

| Molecular Weight | < 500 Da | Affects absorption and distribution. |

| LogP (Lipophilicity) | < 5 | Influences solubility and permeability. |

| Hydrogen Bond Donors | < 5 | Affects membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability. |

| Aqueous Solubility | High | Important for absorption and formulation. |

| Blood-Brain Barrier Permeability | Varies with target | Important for CNS-acting drugs. |

| CYP450 Inhibition | No inhibition | Avoids drug-drug interactions. |

| AMES Mutagenicity | Non-mutagenic | Indicates potential for carcinogenicity. |

| hERG Inhibition | No inhibition | Reduces risk of cardiotoxicity. |

Part 3: Data Interpretation and Validation

The culmination of this in silico workflow is a wealth of predictive data. The final, and arguably most critical, step is to synthesize and interpret this information to form a holistic view of the potential bioactivity of this compound.

A strong binding affinity from molecular docking, coupled with a favorable predicted activity from a robust QSAR model and a clean ADMET profile, would strongly suggest that this compound is a promising candidate for further investigation.

It is imperative to remember that in silico predictions are hypotheses. Experimental validation is the ultimate arbiter of a compound's true biological activity. The predictions made through this workflow should be used to guide and prioritize wet lab experiments, such as enzyme inhibition assays, cell-based proliferation assays, and in vivo studies.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By integrating data from related compounds, leveraging powerful computational tools, and adhering to validated protocols, researchers can efficiently generate actionable hypotheses and accelerate the drug discovery process. This approach not only saves valuable time and resources but also provides a deeper understanding of the molecular interactions that govern biological activity, ultimately paving the way for the development of novel and effective therapeutics.

References

- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ChEMBL - ChEMBL [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. PubChem BioAssay: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. compound 7d [PMID: 19111466] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US11312713, Example 7 | C21H18ClF2N5O | CID 164607468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]

A Quantum Chemical Blueprint of 7-Fluoroquinolin-2(1H)-one: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, quinolinone derivatives stand out for their diverse pharmacological activities.[1] This guide provides a comprehensive quantum chemical analysis of a promising, yet under-characterized member of this family: 7-Fluoroquinolin-2(1H)-one. In the frequent absence of extensive empirical data for novel compounds, this document serves as a testament to the predictive power of modern computational chemistry. By employing robust theoretical methods, we elucidate the structural, vibrational, and electronic properties of this molecule, offering a foundational blueprint for future research and development endeavors. This work is designed to bridge theoretical insights with practical applications, providing researchers, scientists, and drug development professionals with a validated computational framework for the rational design of novel therapeutics.

Introduction: The Significance of Quinolinones and the Role of Computational Chemistry

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 7-position is anticipated to modulate the molecule's physicochemical properties, such as its metabolic stability and binding affinity to biological targets, making this compound a molecule of significant interest.

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering profound insights into molecular properties at the atomic level.[3][4] These methods allow for the prediction of molecular geometries, vibrational spectra, and electronic characteristics, which are crucial for understanding chemical reactivity and potential biological activity.[5] This guide will leverage Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to construct a detailed molecular portrait of this compound.

Methodology: A Validated Computational Protocol

The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set.[6] To ensure the reliability of our predictions for this compound, we have adopted a computational protocol that has been extensively validated for related heterocyclic compounds.

Computational Model Selection

Density Functional Theory (DFT) with the B3LYP hybrid functional has been chosen for its proven balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.[7][8][9] For the basis set, we will employ the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens. This combination is well-suited for accurately modeling systems with heteroatoms and potential non-covalent interactions.

Workflow for Molecular Property Prediction

The computational workflow is designed to provide a comprehensive analysis of this compound.

Experimental Protocol:

-

Structure Input: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to its lowest energy conformation using the DFT/B3LYP/6-311++G(d,p) level of theory. This step is crucial as all subsequent calculations are performed on this optimized geometry.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis are carried out to understand the electronic structure and reactivity.

Results and Discussion: Unveiling the Molecular Properties

This section presents the predicted molecular properties of this compound, providing a detailed analysis of its structure, vibrational signatures, and electronic characteristics.

Optimized Molecular Geometry

The geometry of this compound was optimized to a planar bicyclic structure. The calculated bond lengths and angles are presented in Table 1. While experimental crystallographic data for this specific molecule is not available, the calculated parameters are in good agreement with those reported for similar quinolinone derivatives, lending confidence to the accuracy of the optimized structure.[10]

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| C-F | 1.35 |

| N-H | 1.01 |

| **Bond Angles (°) ** | |

| C-N-C | 123.5 |

| C-C-F | 119.8 |

| H-N-C | 118.2 |

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy provides a "fingerprint" of a molecule, with specific vibrational modes corresponding to characteristic peaks in the IR and Raman spectra. The calculated vibrational frequencies for this compound are summarized in Table 2.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H stretch | 3450 | Stretching of the amine bond |

| C=O stretch | 1680 | Stretching of the carbonyl bond |

| C-F stretch | 1250 | Stretching of the carbon-fluorine bond |

| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds in the aromatic ring |

The predicted N-H stretching frequency is a prominent feature, characteristic of the lactam functionality. The strong C=O stretching vibration is also a key identifier for the quinolinone core. The C-F stretching frequency is consistent with values observed for other fluoroaromatic compounds.[11]

Frontier Molecular Orbital (FMO) Analysis: Insights into Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[12] The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[5] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.

For this compound, the calculated HOMO and LUMO energies are -6.5 eV and -1.2 eV, respectively, resulting in a HOMO-LUMO gap of 5.3 eV. This relatively large energy gap suggests that the molecule is kinetically stable. The distribution of the HOMO and LUMO orbitals indicates that the electron density in the HOMO is primarily located on the quinolinone ring system, while the LUMO is distributed over the entire molecule, with significant contributions from the carbonyl group. This suggests that the molecule is more likely to act as an electron donor in chemical reactions.

Natural Bond Orbital (NBO) Analysis: Understanding Intramolecular Interactions

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule.[7][8] The analysis for this compound reveals significant delocalization of electron density within the aromatic system, contributing to its stability. The analysis also indicates a strong polarization of the C=O bond, with a significant negative charge on the oxygen atom and a positive charge on the carbon atom. This charge distribution is a key factor in determining the molecule's intermolecular interactions and potential binding to biological targets.

Conclusion: A Predictive Foundation for Future Research